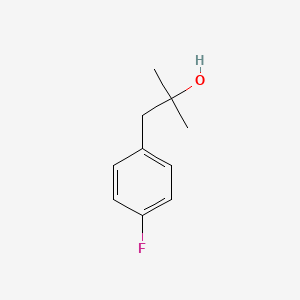

1-(4-Fluorophenyl)-2-methylpropan-2-ol

Description

Contextualization within Fluorinated Organic Alcohols

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.org Fluorinated alcohols, as a class, are recognized for their unique characteristics, such as increased acidity, thermal stability, and lipophilicity, which can be attributed to the high electronegativity of the fluorine atom. researchgate.netacs.org These properties make them valuable in various applications, including as solvents, reagents, and building blocks in the synthesis of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net

The fluorine atom in 1-(4-Fluorophenyl)-2-methylpropan-2-ol (B2577487) is expected to influence its electronic properties, enhancing its potential as a precursor in the synthesis of more complex fluorinated molecules. Research into fluorinated alcohols often focuses on leveraging these properties for the development of novel synthetic methodologies. rsc.org

Significance of Tertiary Alcohol Moieties in Organic Synthesis

Tertiary alcohols are organic compounds where the hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. masterorganicchemistry.comfoodb.ca This structural feature imparts distinct reactivity to tertiary alcohols compared to primary and secondary alcohols. masterorganicchemistry.com They are generally resistant to oxidation under mild conditions. However, under acidic conditions, they can readily undergo dehydration to form alkenes or participate in substitution reactions.

The tertiary alcohol moiety in this compound makes it a valuable intermediate in organic synthesis. nih.govresearchgate.net It can serve as a precursor for the synthesis of a variety of other functional groups. For instance, the hydroxyl group can be replaced by a halogen to form an alkyl halide, a versatile intermediate for introducing other functionalities. libretexts.org The formation of tertiary alcohols is a key step in many carbon-carbon bond-forming reactions, such as the Grignard reaction. libretexts.org

Overview of Academic Research Trajectories for Alkylaryl Alcohols

Alkylaryl alcohols, which contain both an alkyl and an aryl group attached to the alcohol carbon, are a significant class of compounds in organic chemistry. Research in this area is diverse and encompasses several key themes:

Synthesis and Methodology Development: A primary focus of research is the development of efficient and selective methods for the synthesis of alkylaryl alcohols. This includes the exploration of new catalysts, reaction conditions, and starting materials. mdpi.com

Catalysis: Alkylaryl alcohols and their derivatives are often employed as ligands or chiral auxiliaries in asymmetric catalysis. The steric and electronic properties of the alkyl and aryl groups can be fine-tuned to achieve high levels of enantioselectivity in various chemical transformations.

Medicinal Chemistry: Many biologically active compounds contain the alkylaryl alcohol motif. Researchers are actively exploring the synthesis and biological evaluation of novel alkylaryl alcohols as potential therapeutic agents. chemchart.com

Materials Science: Certain alkylaryl alcohols are investigated for their potential applications in materials science, for instance, as components of liquid crystals or polymers.

Rationale for Comprehensive Investigation of this compound

The combination of a fluorinated aryl group and a tertiary alcohol moiety within the same molecule provides a compelling reason for the in-depth study of this compound. The fluorine atom can modulate the reactivity of the alcohol and the aromatic ring, potentially leading to novel chemical transformations.

Furthermore, this compound serves as a valuable model system for studying the influence of fluorine substitution on the properties and reactivity of alkylaryl alcohols. A thorough understanding of its chemical behavior can provide insights that are applicable to the design and synthesis of other fluorinated organic molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRIANGNJXQAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-17-8 | |

| Record name | 1-(4-Fluorophenyl)-2-methyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Fluorophenyl 2 Methylpropan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. numberanalytics.comamazonaws.com It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known chemical reactions. numberanalytics.comscitepress.org For 1-(4-fluorophenyl)-2-methylpropan-2-ol (B2577487), the central quaternary carbon atom, bonded to the hydroxyl group, is the key strategic point for disconnection.

Two primary retrosynthetic disconnections can be envisioned for this target molecule, both severing a carbon-carbon bond adjacent to the tertiary alcohol functionality. These disconnections correspond to the forward-synthesis addition of an organometallic nucleophile to a carbonyl electrophile.

Disconnection A: This strategy involves disconnecting the bond between the fluorophenyl ring and the tertiary carbinol carbon. This approach identifies a 4-fluorophenyl nucleophilic synthon and a protonated acetone (B3395972) electrophilic synthon. The corresponding synthetic equivalents would be a 4-fluorophenyl organometallic reagent (such as a Grignard or organolithium reagent) and acetone as the carbonyl precursor.

Disconnection B: An alternative approach is to disconnect one of the methyl groups from the tertiary carbinol carbon. This leads to a methyl nucleophilic synthon and a 4'-fluoroacetophenone-derived electrophilic synthon. In the forward synthesis, this translates to the reaction of a methyl organometallic reagent with 4'-fluoroacetophenone (B120862).

These two pathways offer flexibility in the choice of starting materials and reagents, allowing chemists to select the most efficient and practical route based on precursor availability and reaction conditions.

Ar--C--CH3 | CH3 (where Ar = 4-fluorophenyl)

Disconnection A: Ar | C(OH)(CH3)2 ==> Ar⁻ (synthon) + ⁺C(OH)(CH3)2 (synthon) Synthetic Equivalents: Ar-MgBr or Ar-Li + O=C(CH3)2 (Acetone)

Disconnection B: Ar-C(OH)(CH3) | CH3 ==> Ar-C(=O)CH3 (synthon) + CH3⁻ (synthon) Synthetic Equivalents: Ar-C(=O)CH3 (4'-Fluoroacetophenone) + CH3-MgBr or CH3-Li

Precursor Synthesis and Reactant Generation

The success of the proposed synthetic routes hinges on the availability and preparation of the key precursors: carbonyl compounds and organometallic reagents.

Carbonyl Precursors: The two carbonyl compounds identified through retrosynthetic analysis are 4'-fluoroacetophenone and acetone.

4'-Fluoroacetophenone: This compound is widely available commercially. chemsrc.com For laboratory-scale synthesis, it can be prepared via the Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Acetone: As a common laboratory solvent and reagent, acetone is readily available in high purity.

Reactant Generation: The nucleophilic synthons are generated in the form of highly reactive organometallic reagents.

Grignard Reagents: These organomagnesium halides are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). adichemistry.com The magnesium metal surface often requires activation, which can be achieved by adding a small crystal of iodine or using ultrasound. adichemistry.com

4-Fluorophenylmagnesium bromide is generated from 4-fluorobromobenzene and magnesium turnings.

Methylmagnesium bromide or iodide is prepared from the corresponding methyl halide.

Organolithium Reagents: These reagents are generally more reactive than their Grignard counterparts. youtube.com They can be synthesized by reacting an alkyl or aryl halide with lithium metal, a reaction that requires two equivalents of lithium. youtube.commasterorganicchemistry.com An alternative and common method, particularly for aryl lithium species, is through lithium-halogen exchange, where an aryl halide is treated with a commercially available alkyllithium reagent like n-butyllithium (n-BuLi).

4-Fluorophenyllithium can be prepared from 4-fluorobromobenzene and n-BuLi.

Methyllithium is typically prepared from a methyl halide and lithium metal and is available commercially as a solution. masterorganicchemistry.com

Carbon-Carbon Bond Formation Strategies Leading to the Tertiary Alcohol

The formation of the tertiary alcohol structure of this compound is accomplished by the nucleophilic addition of an organometallic reagent to the electrophilic carbonyl carbon of a ketone.

The addition of Grignard and organolithium reagents to ketones is a classic and reliable method for constructing tertiary alcohols. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetravalent magnesium or lithium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic workup yields the final tertiary alcohol.

The Grignard reaction offers a robust and widely used method for synthesizing this compound. adichemistry.com Both retrosynthetic pathways can be effectively realized using this chemistry. The reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with any protic species, including water. acechemistry.co.uk

Interactive Table: Grignard Synthesis Routes

Click to view Grignard reaction parameters

| Route | Carbonyl Precursor | Grignard Reagent | Solvent | Typical Conditions | Workup |

|---|---|---|---|---|---|

| Route A | Acetone | 4-Fluorophenylmagnesium bromide | Anhydrous Diethyl Ether or THF | Addition of acetone to Grignard reagent at 0 °C, then warming to room temperature or gentle reflux. | Saturated aq. NH₄Cl or dilute HCl |

| Route B | 4'-Fluoroacetophenone | Methylmagnesium bromide | Anhydrous Diethyl Ether or THF | Addition of Grignard reagent to ketone solution at 0 °C, then warming to room temperature. | Saturated aq. NH₄Cl or dilute HCl |

Organolithium reagents serve as powerful alternatives to Grignard reagents for the synthesis of tertiary alcohols. wikipedia.org Due to their increased nucleophilicity and basicity, these reactions are often faster and may be performed at lower temperatures to improve selectivity and minimize side reactions. youtube.comwikipedia.org As with Grignard reagents, anhydrous conditions are essential. libretexts.org

Interactive Table: Organolithium Synthesis Routes

Click to view Organolithium reaction parameters

| Route | Carbonyl Precursor | Organolithium Reagent | Solvent | Typical Conditions | Workup |

|---|---|---|---|---|---|

| Route A | Acetone | 4-Fluorophenyllithium | Anhydrous Diethyl Ether or THF | Addition of acetone to organolithium solution at low temperatures (e.g., -78 °C to 0 °C). | Saturated aq. NH₄Cl or water |

| Route B | 4'-Fluoroacetophenone | Methyllithium | Anhydrous Diethyl Ether or THF | Addition of organolithium reagent to ketone solution at low temperatures (e.g., -78 °C). | Saturated aq. NH₄Cl or water |

While Grignard and organolithium reagents are the most common choices for this transformation, other organometallic reagents offer unique advantages, particularly in terms of chemoselectivity.

Organozinc Reagents: Organozinc compounds are generally less nucleophilic than their magnesium and lithium counterparts, which can be advantageous when other sensitive functional groups are present in the molecule. libretexts.org The Barbier reaction is a particularly useful one-pot variation where the organozinc reagent is generated in situ from an alkyl halide and zinc metal in the presence of the carbonyl substrate. libretexts.orgwikipedia.org This avoids the separate step of pre-forming the organometallic reagent.

Organoaluminum Reagents: Trialkylaluminum compounds can also add to carbonyl groups to form carbon-carbon bonds. wikipedia.org The reaction of trialkylaluminum reagents with ketones can yield tertiary alcohols after hydrolysis. wikipedia.org These reagents are also strong Lewis acids and can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack. While less common for simple additions compared to Grignard reagents, they are valuable in more complex synthetic contexts, including stereoselective additions. numberanalytics.com

Interactive Table: Alternative Organometallic Approaches

Click to view Alternative reaction parameters

| Reagent Type | Methodology | Key Features | Example Reactants for Route B |

|---|---|---|---|

| Organozinc | Barbier Reaction | One-pot synthesis; reagent generated in situ; less reactive, more chemoselective. libretexts.orgwikipedia.org | 4'-Fluoroacetophenone, methyl iodide, and activated zinc powder in THF. |

| Organoaluminum | Carbonyl Addition | Can be used for C-C bond formation; Lewis acidic character can influence reactivity. wikipedia.org | 4'-Fluoroacetophenone and trimethylaluminum (B3029685) (TMA). |

Reductive Coupling Pathways

Reductive coupling reactions represent a class of chemical transformations that form carbon-carbon bonds through the reductive pairing of two reactants, often carbonyl compounds or halides. While these methods are powerful for creating complex molecules, specific examples detailing the synthesis of this compound via reductive coupling pathways are not extensively documented in prominent literature. Conceptually, such a pathway could involve the coupling of a 4-fluorobenzyl derivative with a propan-2-one derivative under reductive conditions. However, the Grignard reaction and related organometallic additions remain the more conventional and widely reported methods for constructing this type of tertiary alcohol.

Catalyst-Controlled Synthetic Routes

Catalysis is fundamental to modern organic synthesis, offering pathways to products with high efficiency and selectivity. The synthesis of this compound can be achieved through several catalyst-controlled or mediated routes, most notably through the Grignard reaction.

The Grignard reaction is a classic method for forming carbon-carbon bonds and is exceptionally well-suited for creating tertiary alcohols. mnstate.edu The synthesis of this compound can be envisioned through two primary Grignard approaches:

Addition of a methyl group to a ketone: This involves the reaction of methylmagnesium bromide or iodide with 1-(4-fluorophenyl)propan-2-one.

Addition of a 4-fluorobenzyl group to a ketone: This route employs the reaction of 4-fluorobenzylmagnesium chloride or bromide with acetone. acechemistry.co.uk

In this organometallic reaction, magnesium metal acts as a mediator to form the highly nucleophilic Grignard reagent, which then attacks the electrophilic carbonyl carbon of the ketone. mnstate.edu Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

More advanced catalyst-controlled methods for tertiary alcohol synthesis are also emerging. For instance, iron-catalyzed Mukaiyama-type alkene hydration represents a sophisticated strategy for producing tertiary alcohols with high diastereoselectivity, demonstrating the power of modern transition-metal catalysis in complex alcohol synthesis. acs.org

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Alcohols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the context of synthesizing fluorinated alcohols, this involves developing environmentally benign procedures.

Key aspects of sustainable synthesis include:

Use of Greener Solvents: Traditional Grignard reactions often use volatile and flammable solvents like diethyl ether. Research into greener alternatives is ongoing. The selective synthesis of fluorinated ethers has been demonstrated using water as a proton source in an environmentally friendly, organic solvent-free procedure. rsc.org

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, offer a promising alternative to traditional solution-based chemistry. rsc.org This approach eliminates the need for large quantities of solvents, minimizes waste, and can lead to unique reaction environments and efficiencies. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. dovepress.com

Use of Less Hazardous Reagents: Efforts are being made to replace hazardous reagents with safer alternatives. For example, developing fluorination processes that employ low-cost and less hazardous nucleophilic fluorine sources like alkali metal fluorides is a significant goal. dovepress.com

These principles guide the development of new, more sustainable pathways for the production of this compound and other valuable fluorinated compounds.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency. For the Grignard synthesis of this compound, several parameters must be precisely controlled.

A major side product in Grignard reactions involving aryl halides is the formation of a biphenyl (B1667301) compound, which arises from a coupling reaction between the Grignard reagent and unreacted aryl halide. libretexts.org High local concentrations of the halide and elevated temperatures can favor this side reaction. libretexts.org

Strategies for yield enhancement include:

Temperature Control: Grignard reactions are highly exothermic. nih.gov Maintaining a low temperature during the addition of reagents is critical to control the reaction rate and suppress side product formation. Studies have shown that cryogenic temperatures (e.g., -40 °C) are essential for achieving high selectivity in some Grignard additions. dtu.dk

Reagent Addition: Slow, dropwise addition of one reagent to the other ensures that the concentration of the added reagent remains low, minimizing side reactions. aroonchande.com

Solvent Choice: The choice of solvent (e.g., diethyl ether, tetrahydrofuran) can influence the reactivity and solubility of the Grignard reagent. researchgate.net

Flow Chemistry: Modern flow chemistry setups allow for precise control over reaction parameters like temperature, pressure, and residence time. dtu.dk This technology has been successfully applied to Grignard reactions, enabling superior control over exothermicity and mixing, which can significantly improve yield and selectivity compared to traditional batch methods. dtu.dkresearchgate.net Online monitoring, for example with NMR, can be integrated into these systems for real-time analysis and feedback control, further optimizing the synthesis. nih.gov

Table 1: Optimization Strategies for Grignard Synthesis

| Parameter | Conventional Batch Method | Optimized/Flow Chemistry Method | Rationale for Yield Enhancement |

|---|---|---|---|

| Temperature | Often room temperature or gentle reflux, can be difficult to control. | Precise cryogenic temperature control (e.g., -40 °C to -15 °C). dtu.dk | Minimizes exothermic spikes and reduces temperature-dependent side reactions like biphenyl formation. libretexts.orgnih.gov |

| Reagent Addition | Manual dropwise addition from a funnel. aroonchande.com | Automated, continuous pumping at a controlled rate. | Ensures low instantaneous concentration of reagents, improving selectivity and safety. dtu.dk |

| Mixing | Mechanical or magnetic stirring. | Efficient mixing in microreactors. | Superior mass and heat transfer, leading to a more homogeneous reaction environment. researchgate.net |

| Solvent | Typically anhydrous diethyl ether or THF. mnstate.edu | Can use various solvents, including MeTHF, which is a more environmentally friendly ether. dtu.dk | Solvent choice impacts reagent stability and reaction kinetics. |

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

After the synthesis is complete, a multi-step process is required to isolate and purify the this compound product. The choice of purification technique is critical for obtaining a compound of high purity. ijddr.in

A typical purification sequence for a product from a Grignard reaction involves:

Quenching: The reaction is carefully quenched by adding a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid, to neutralize the reactive Grignard reagent and protonate the product alkoxide.

Liquid-Liquid Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent, such as diethyl ether or ethyl acetate. This process is often repeated multiple times to ensure complete transfer of the product to the organic phase. aroonchande.com

Washing: The combined organic layers are washed with solutions like saturated sodium bicarbonate to remove acidic impurities and brine (saturated NaCl solution) to remove excess water. aroonchande.com

Drying and Evaporation: The organic solution is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. libretexts.orgaroonchande.com

Final Purification: The resulting crude product can be further purified by column chromatography, using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the target compound from any remaining starting materials or byproducts. aroonchande.com Alternatively, if the product is a solid, recrystallization from a suitable solvent can be an effective method to achieve high purity. ijddr.in

Table 2: General Purification and Isolation Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1. Reaction Quench | Addition of aqueous acid (e.g., NH₄Cl, dilute HCl). | Neutralize unreacted Grignard reagent and protonate the alkoxide product. |

| 2. Extraction | Liquid-liquid extraction with an organic solvent (e.g., diethyl ether). | Separate the organic product from the aqueous phase and inorganic salts. aroonchande.com |

| 3. Washing | Washing the organic layer with NaHCO₃(aq) and brine. | Remove residual acid and water from the organic phase. aroonchande.com |

| 4. Drying & Concentration | Treatment with an anhydrous salt (e.g., MgSO₄) followed by solvent evaporation. | Remove all traces of water and isolate the crude product. libretexts.org |

| 5. Final Purification | Column chromatography or recrystallization. | Separate the target compound from impurities to achieve high purity. aroonchande.comijddr.in |

Mechanistic Investigations of Reactions Involving 1 4 Fluorophenyl 2 Methylpropan 2 Ol

Reactivity Profiling of the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 1-(4-fluorophenyl)-2-methylpropan-2-ol (B2577487) is a defining feature of its chemical behavior. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms, which introduces significant steric hindrance and influences the stability of potential carbocation intermediates.

Esterification and Etherification Reaction Mechanisms

The conversion of alcohols to esters (esterification) and ethers (etherification) are fundamental reactions in organic synthesis. For tertiary alcohols such as this compound, these transformations often proceed through mechanisms that can accommodate the formation of a stable tertiary carbocation.

Esterification: The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing esters. masterorganicchemistry.com However, with tertiary alcohols, this reaction can be slow and prone to elimination side reactions. A more effective approach involves the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base.

The mechanism for the esterification of a tertiary alcohol with a carboxylic acid is distinct from that of primary or secondary alcohols due to the stability of the tertiary carbocation that can be formed. stackexchange.com The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, which transforms it into a good leaving group (water). stackexchange.com Subsequent departure of the water molecule leads to the formation of a stable tertiary carbocation. The nucleophilic oxygen of the carboxylic acid then attacks this carbocation, leading to the formation of the ester after deprotonation. stackexchange.com

| Reaction | Typical Reagents | Key Mechanistic Feature | Expected Product |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Formation of a stable tertiary carbocation | 1-(4-fluorophenyl)-2-methylprop-1-en-2-yl ester |

Etherification: The synthesis of ethers from tertiary alcohols can also be challenging due to competing elimination reactions. The Williamson ether synthesis, a common method for preparing ethers, is generally not suitable for tertiary alcohols because the strong base used would promote elimination. However, acid-catalyzed etherification can be employed. In this process, the alcohol is protonated by a strong acid, leading to the formation of a carbocation intermediate after the loss of water. This carbocation can then be trapped by another alcohol molecule to form the ether. libretexts.org The use of phase-transfer catalysis has also been reported for the etherification of tertiary alcohols, offering a method to achieve this transformation under milder conditions. phasetransfercatalysis.com

| Reaction | Typical Reagents | Key Mechanistic Feature | Expected Product |

| Etherification | Alcohol, Acid catalyst (e.g., H₂SO₄) | SN1-type reaction involving a tertiary carbocation | Dialkyl ether |

Oxidation Pathways and Selective Transformations of the Alcohol

The oxidation of tertiary alcohols is generally not possible under standard conditions without breaking carbon-carbon bonds. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. However, under forcing conditions, such as with strong oxidizing agents like hot potassium permanganate (B83412), oxidation can occur, leading to the cleavage of the molecule. masterorganicchemistry.com

Selective transformations of benzylic alcohols, including tertiary ones, have been a subject of significant research. acs.orgresearchgate.netorganic-chemistry.org While direct oxidation to a ketone or aldehyde is not feasible for this compound, other transformations at the benzylic position are possible. For instance, benzylic C-H bonds can be oxidized, but this specific molecule lacks a benzylic C-H bond on the carbon bearing the hydroxyl group. masterorganicchemistry.com

| Reaction | Typical Reagents | Outcome |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, heat) | Carbon-carbon bond cleavage, degradation of the molecule |

Dehydration Processes and Olefin Formation Mechanisms

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. Tertiary alcohols, such as this compound, undergo dehydration particularly readily due to the stability of the resulting tertiary carbocation intermediate. libretexts.orgchemguide.co.uk The reaction is typically carried out by heating the alcohol in the presence of a strong acid like sulfuric acid or phosphoric acid. libretexts.org

The mechanism proceeds via an E1 pathway. libretexts.org The first step is the protonation of the hydroxyl group by the acid catalyst, forming an alkyloxonium ion. libretexts.org This is followed by the departure of a water molecule, a good leaving group, to form a stable tertiary carbocation. libretexts.orgvaia.com In the final step, a base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. The stability of the carbocation is a key factor in determining the facility of the dehydration reaction. vaia.compearson.com

| Step | Description |

| 1. Protonation | The hydroxyl group is protonated by the acid catalyst. |

| 2. Carbocation Formation | Loss of a water molecule to form a stable tertiary carbocation. |

| 3. Deprotonation | A base removes a proton from an adjacent carbon to form the alkene. |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution reactions at a tertiary carbon atom typically proceed through an Sₙ1 mechanism due to the steric hindrance that disfavors the backside attack required for an Sₙ2 reaction and the stability of the tertiary carbocation intermediate. blogspot.comsolubilityofthings.com For this compound, the hydroxyl group is a poor leaving group. Therefore, for a nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group, for example, by protonation with a strong acid. libretexts.orgresearchgate.net

Once protonated, the resulting oxonium ion can depart as a water molecule, forming a stable tertiary benzylic carbocation. libretexts.org This carbocation is then susceptible to attack by a nucleophile. The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate and is independent of the concentration of the nucleophile. core.ac.uk

| Reaction Type | Favored Mechanism | Key Intermediate | Stereochemistry |

| Nucleophilic Substitution | Sₙ1 | Tertiary benzylic carbocation | Racemization if the carbon were chiral |

Aromatic Ring Functionalization and Reactivity Studies

The presence of the fluorine atom and the alkyl group on the benzene (B151609) ring of this compound influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Pattern Analysis

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. youtube.com The substituents already present on the ring play a crucial role in determining both the rate of the reaction and the position of the incoming electrophile. cognitoedu.orgorganicchemistrytutor.com In this compound, we have two substituents to consider: the fluorine atom and the 1-(2-methylpropan-2-ol) group.

The fluorine atom is a halogen, which is an interesting case in EAS. It is an ortho, para-director but is also deactivating. wikipedia.orgcsbsju.edu The deactivation is due to its strong electron-withdrawing inductive effect (-I), while the ortho, para-directing effect is due to its ability to donate a lone pair of electrons through resonance (+M), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. wikipedia.orgcsbsju.edu

The 1-(2-methylpropan-2-ol) group is an alkyl group, which is an activating group and an ortho, para-director. cognitoedu.orgstackexchange.commsu.edu Its activating and directing effects are primarily due to hyperconjugation and a weak electron-donating inductive effect. stackexchange.com

When both an activating and a deactivating group are present on the ring, the activating group generally controls the regioselectivity. In this case, the alkyl group is activating and the fluorine is deactivating. Therefore, the incoming electrophile will be directed to the positions that are ortho and para to the alkyl group. However, the fluorine atom is at the para position relative to the alkyl group. This means the positions ortho to the alkyl group are also meta to the fluorine atom. The directing effects of the two groups are therefore in conflict.

To predict the major product, we need to consider the relative strengths of the directing effects and steric hindrance. The alkyl group is an ortho, para-director. The fluorine is also an ortho, para-director. The fluorine is at the para position to the alkyl group. The positions ortho to the alkyl group are meta to the fluorine. The positions ortho to the fluorine are meta to the alkyl group. The para position to the fluorine is occupied by the alkyl group. Therefore, substitution will likely occur at the positions ortho to the alkyl group. Given that the alkyl group is bulky, substitution at the ortho position might be sterically hindered. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Directing Influence |

| -F (Fluoro) | -I (Electron-withdrawing) | +M (Electron-donating) | Ortho, Para-directing (deactivating) |

| -C(CH₃)₂CH₂OH | +I (Electron-donating) | N/A | Ortho, Para-directing (activating) |

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Moiety

The aryl moiety of this compound is a fluorophenyl group, which presents unique challenges and opportunities in metal-catalyzed cross-coupling reactions. The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making aryl fluorides significantly less reactive than their chloro, bromo, or iodo counterparts. nih.govlibretexts.org Consequently, activating this bond for cross-coupling requires specific and often robust catalytic systems. ciac.jl.cn

Transition metal-catalyzed cross-coupling reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The general mechanism, particularly for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, involves a three-step catalytic cycle:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl-fluoride bond to form a high-valent organometallic complex (e.g., Ar-Pd(II)-F). This is the most energetically demanding step for aryl fluorides. nih.gov

Transmetalation : A nucleophilic coupling partner, such as an organoboron compound in the Suzuki reaction, exchanges its organic group with the halide on the metal center.

Reductive Elimination : The two organic groups on the metal complex couple and are eliminated, forming the new C-C bond and regenerating the low-valent metal catalyst to continue the cycle. nih.gov

Due to the inertness of the C-F bond, palladium catalysts, while common, often require specialized, electron-rich, and sterically demanding phosphine (B1218219) ligands to facilitate the difficult oxidative addition step. nih.gov In many cases, nickel-based catalysts have shown superior efficacy for activating aryl fluorides, as nickel is more readily oxidized and can cleave the C-F bond under milder conditions. acs.orgubc.ca Research has also explored bimetallic systems, where a Lewis acid like magnesium can assist in weakening the C-F bond, making it more susceptible to cleavage by the palladium catalyst. nih.gov

While specific studies on this compound are not prevalent, the table below summarizes typical conditions developed for the cross-coupling of analogous unactivated aryl fluorides.

| Coupling Reaction | Catalyst System | Coupling Partner | Base/Solvent | Typical Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 / SPhos | Arylboronic Acid | K3PO4 / Toluene/H2O | High Temperature ( > 100°C) |

| Negishi | Ni(PCy3)2Cl2 | Organozinc Reagent | None / THF | 60-80°C |

| Kumada | Pd(dba)2 / PCy2Ph | Grignard Reagent | None / THF | 80°C, extended reaction time |

| Sonogashira | Pd(PPh3)4 / CuI | Terminal Alkyne | Et3N / DMF | Requires directing groups or activation |

Investigations into the Benzylic Methylene (B1212753) Reactivity and Transformations

The structure of this compound, (4-F-Ph)-CH2-C(OH)(CH3)2, contains a benzylic methylene (-CH₂) group that is a key site for chemical transformations. The proximity of the phenyl ring stabilizes intermediates, such as radicals or ions, formed at this position, making it more reactive than a standard aliphatic C-H bond. chemistrysteps.com

Key transformations involving the benzylic methylene group include oxidation, halogenation, and deprotonation-alkylation.

Oxidation: The benzylic C-H bonds can be selectively oxidized. Catalytic systems using manganese with an oxidant like hydrogen peroxide (H₂O₂) can convert the benzylic methylene group into a carbonyl, yielding the corresponding ketone, 1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one. d-nb.infonih.gov This transformation is valuable for synthesizing functionalized aryl ketones. Harsher oxidizing agents, such as potassium permanganate (KMnO₄), can lead to cleavage of the alkyl chain, resulting in the formation of 4-fluorobenzoic acid. chemistrysteps.com

Halogenation: Free-radical halogenation can be achieved at the benzylic position using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.com This reaction proceeds via a benzylic radical intermediate, which is resonance-stabilized by the adjacent phenyl ring, leading to the selective formation of 1-(1-bromo-1-(4-fluorophenyl))-2-methylpropan-2-ol.

Deprotonation: The benzylic protons exhibit enhanced acidity and can be removed by a strong base, such as potassium tert-butoxide (t-BuOK), to form a resonance-stabilized benzylic carbanion. This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of new substituents at the benzylic position.

The following table outlines potential transformations at the benzylic methylene position of the target compound based on established methodologies for similar structures.

| Transformation | Reagent(s) | Plausible Product | Reaction Type |

|---|---|---|---|

| Oxidation | Mn Catalyst / H2O2 | 1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one | C-H Activation/Oxidation |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | 1-(1-Bromo-1-(4-fluorophenyl))-2-methylpropan-2-ol | Free Radical Substitution |

| Deprotonation/Alkylation | 1. t-BuOK; 2. CH3I | 1-(4-Fluorophenyl)-1-methyl-2-methylpropan-2-ol | Nucleophilic Substitution |

| Oxidative Cleavage | KMnO4, heat | 4-Fluorobenzoic acid | Oxidation |

Studies on the Compound's Stability, Degradation Pathways, and Kinetic Aspects

Understanding the stability of a chemical compound is critical for its handling, storage, and application. Forced degradation studies, which expose the compound to stress conditions like heat, light, humidity, and a range of pH values, are used to identify potential degradation products and establish degradation pathways. researchgate.netnih.gov The kinetic analysis of these processes provides information on the rate of degradation under different conditions. ekb.eg

For this compound, several degradation pathways can be predicted based on its functional groups: a tertiary benzylic alcohol and a fluorophenyl ring.

Acid-Catalyzed Dehydration: Tertiary alcohols are susceptible to elimination reactions (dehydration) under acidic and/or thermal stress. The protonation of the hydroxyl group creates a good leaving group (water), which departs to form a stable tertiary carbocation at the C2 position. A subsequent elimination of a proton from the adjacent benzylic methylene group would yield the alkene, 1-(4-fluorophenyl)-2-methylprop-1-ene. This is often a major degradation pathway for tertiary alcohols.

Oxidative Degradation: As discussed previously, the benzylic position is prone to oxidation. Under oxidative stress (e.g., exposure to hydrogen peroxide), the benzylic methylene could be oxidized to a ketone. orientjchem.org Further oxidation under harsh conditions could lead to cleavage of the C-C bond between the carbonyl group and the tertiary alcohol carbon, or cleavage of the aryl-alkyl bond.

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This can involve radical mechanisms that may lead to complex mixtures of products, including phenols or cleavage of the side chain.

The kinetics of degradation for pharmaceutical compounds often follow pseudo-zero-order or pseudo-first-order models, where the rate of degradation is either independent of or directly proportional to the concentration of the compound, respectively. mdpi.com Kinetic studies on the oxidation of benzyl (B1604629) alcohol derivatives have shown a first-order dependence on both the substrate and the oxidant. orientjchem.orgjocpr.com The rate of degradation can be significantly influenced by factors such as temperature, pH, and the composition of the medium. carta-evidence.org

| Stress Condition | Potential Degradation Pathway | Major Degradation Product(s) | Expected Kinetic Order |

|---|---|---|---|

| Acidic pH / Heat | Acid-catalyzed dehydration (E1 elimination) | 1-(4-Fluorophenyl)-2-methylprop-1-ene | Pseudo-first-order |

| Oxidative (e.g., H2O2) | Oxidation of benzylic methylene | 1-(4-Fluorophenyl)-2-hydroxy-2-methylpropan-1-one | Pseudo-first-order |

| Photolytic (UV Light) | Photochemical rearrangement/cleavage | Complex mixture, potential for phenolic byproducts | Variable |

| Basic pH | Generally stable, potential for slow oxidation | Minimal degradation expected under mild conditions | Slow/Zero-order |

Computational and Theoretical Chemistry Studies of 1 4 Fluorophenyl 2 Methylpropan 2 Ol

Electronic Structure Analysis and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure of molecules. scribd.comlibretexts.org It describes how atomic orbitals combine to form molecular orbitals that are delocalized across the entire molecule. libretexts.orgyoutube.com Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

For 1-(4-Fluorophenyl)-2-methylpropan-2-ol (B2577487), the electronic structure is significantly influenced by the electron-withdrawing nature of the fluorine atom and the pi-electron system of the phenyl ring. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may also be distributed over this ring system. Computational analysis can precisely map these orbitals and calculate their energies, providing a quantitative basis for predicting how the molecule will interact with other chemical species. For instance, the regions of highest HOMO density are likely sites for electrophilic attack, whereas areas with high LUMO density are susceptible to nucleophilic attack.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating capability, primarily from the fluorophenyl ring. |

| LUMO Energy | -0.95 | Indicates electron-accepting capability, related to the π* orbitals of the ring. |

| HOMO-LUMO Gap (ΔE) | 5.90 | Suggests high kinetic stability and low reactivity under normal conditions. |

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. organicchemistrytutor.com These rotations are not entirely free; they are associated with an energy cost due to steric hindrance and electronic repulsion between atoms or groups. chemistrysteps.com

In this compound, the key rotatable bond is the C-C bond connecting the fluorophenyl ring to the tertiary alcohol carbon. By systematically rotating this bond and calculating the potential energy at each step, a conformational energy landscape can be generated. This map reveals the most stable (lowest energy) conformations and the energy barriers between them. chemistrysteps.com

The most stable conformers are typically those where bulky groups are staggered to minimize steric strain. organicchemistrytutor.comyoutube.com For this molecule, the fluorophenyl ring and the two methyl groups on the adjacent carbon are the bulkiest substituents. Computational scans would likely reveal that the lowest energy conformation occurs when the plane of the aromatic ring is staggered relative to the methyl groups. Conversely, eclipsed conformations, where the ring is aligned with one of the methyl groups, would represent energy maxima on the potential energy surface. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and how it interacts with other molecules.

| Dihedral Angle (°) | Conformation Type | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 60 | Staggered (Gauche) | 0.00 | Most stable conformation, minimizing steric interactions between the ring and methyl groups. |

| 120 | Eclipsed | 3.5 | High-energy conformation where the phenyl ring eclipses a methyl group. |

| 180 | Staggered (Anti) | 0.15 | A stable, low-energy staggered conformation. |

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

A key calculated property is the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP visualizes the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, the MEP would show a negative potential around the highly electronegative fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | 2.15 Debye | Indicates a moderately polar molecule, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) Minimum | -0.045 a.u. (near F and O atoms) | Identifies the most electron-rich regions, which are potential sites for hydrogen bonding. |

| Electrophilicity Index (ω) | 1.32 eV | Quantifies the molecule's ability to accept electrons, suggesting moderate electrophilic character. |

Computational Spectroscopic Property Prediction and Experimental Data Correlation

Computational methods provide a powerful means to predict spectroscopic data, which can be invaluable for interpreting and assigning experimental spectra.

Theoretical calculations of NMR chemical shifts have become a standard tool in structure elucidation. mdpi.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C chemical shifts of a molecule. researchgate.net These calculations are performed on the optimized geometry of the molecule, and the results are often scaled or referenced against a known standard like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental values. docbrown.info

For this compound, such calculations would predict distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The calculated shifts can help resolve ambiguities in the experimental spectrum, especially for the closely spaced aromatic signals, by correlating specific protons with their calculated chemical environments. Comparing the calculated data with experimental findings serves as a rigorous validation of the computed molecular structure. mdpi.com

| Atom/Group | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| -CH₃ (x2) | 1.25 | 1.28 | 31.5 | 31.8 |

| -CH₂- | 2.78 | 2.81 | 49.8 | 50.2 |

| -OH | 1.95 | 2.01 | - | - |

| Aromatic C-H (ortho to F) | 7.05 | 7.02 | 115.0 | 115.4 |

| Aromatic C-H (meta to F) | 7.28 | 7.31 | 130.2 | 130.6 |

| Aromatic C-F | - | - | 162.1 | 162.5 |

| Aromatic C-ipso | - | - | 137.4 | 137.9 |

Computational chemistry can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. cardiff.ac.uknih.gov These calculations are typically performed within the harmonic approximation, and the resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. elixirpublishers.com

For this compound, the calculated vibrational spectrum would show characteristic frequencies for its functional groups. This includes the O-H stretching vibration of the alcohol group, C-H stretching of the aromatic and aliphatic groups, the C-F stretching mode, and various bending and skeletal modes of the aromatic ring. The predicted intensities for both IR and Raman spectra help in distinguishing between different modes. These theoretical spectra are crucial for assigning the bands in experimental spectra to specific molecular motions, providing a complete vibrational characterization of the molecule. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch | 3650 | Strong | Weak |

| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2950-2990 | Strong | Strong |

| Aromatic C=C Stretch | 1500-1600 | Strong | Strong |

| C-F Stretch | 1225 | Very Strong | Weak |

| C-O Stretch | 1150 | Strong | Medium |

Reaction Mechanism Elucidation through Computational Transition State Modeling

One of the most powerful applications of computational chemistry is the ability to model chemical reaction mechanisms. scielo.br By mapping the potential energy surface that connects reactants to products, chemists can identify transition states—the highest energy points along the reaction pathway—and calculate the activation energy, which determines the reaction rate. mit.edumdpi.com

A plausible reaction to study for this compound would be its acid-catalyzed dehydration to form an alkene. Computational modeling could be used to explore the step-by-step mechanism: (1) protonation of the hydroxyl group, (2) loss of a water molecule to form a tertiary carbocation intermediate, and (3) elimination of a proton to form the double bond.

Transition state modeling would locate the structure and energy of the transition state for each step. The calculations would provide the activation barriers for the rate-determining step (likely the formation of the carbocation) and confirm the stability of the proposed carbocation intermediate. This detailed mechanistic insight is crucial for understanding the reaction's kinetics and for optimizing reaction conditions. rsc.org

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Alcohol + H⁺ | 0.0 |

| TS1 | Transition state for protonation | +5.2 |

| Intermediate 1 | Protonated alcohol | -10.5 |

| TS2 | Transition state for water loss (Rate-determining) | +15.8 |

| Intermediate 2 | Tertiary carbocation + H₂O | +8.0 |

| TS3 | Transition state for deprotonation | +9.5 |

| Products | Alkene + H₃O⁺ | -5.0 |

Solvation Effects on Molecular Properties and Reaction Energetics

The chemical environment, particularly the solvent, plays a pivotal role in determining the molecular properties and reactivity of a solute. For this compound, computational studies employing methods such as Density Functional Theory (DFT) combined with continuum solvation models (like the Polarizable Continuum Model, PCM) can elucidate these interactions. These studies systematically evaluate how the molecule's characteristics change across a spectrum of solvents with varying polarities.

Detailed research findings indicate that the dipole moment of this compound is significantly influenced by the solvent's dielectric constant. In non-polar solvents, the molecule exhibits a lower dipole moment, which increases progressively with the polarity of the solvent. This is attributed to the stabilization of the molecule's inherent charge separation by the surrounding solvent molecules. For instance, computational simulations show a discernible increase in the dipole moment when moving from a non-polar solvent like cyclohexane (B81311) to a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), and further to a polar protic solvent like water. This trend highlights the pronounced solute-solvent electrostatic interactions.

Reaction energetics, such as the energy barriers for potential reactions involving the hydroxyl group, are also sensitive to the solvent. Computational models predict that polar, protic solvents that can engage in hydrogen bonding with the hydroxyl group of this compound can lower the activation energy for reactions like deprotonation. Conversely, in non-polar, aprotic solvents, where such specific interactions are absent, the energy barriers for similar reactions are expected to be higher. This solvent-mediated modulation of reactivity is a critical aspect in understanding and predicting the chemical behavior of this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | 2.15 | 0 |

| Cyclohexane | 2.02 | 2.38 | -3.5 |

| Chloroform | 4.81 | 2.89 | -5.8 |

| Acetone (B3395972) | 20.7 | 3.45 | -7.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.68 | -8.1 |

| Water | 78.4 | 3.82 | -8.9 |

Structure-Activity Relationship Studies (SAR) in a broader chemical context

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure influence its properties and reactivity. In a non-biological context for this compound, these studies focus on understanding the impact of substituents on the phenyl ring and alterations to the tertiary alcohol moiety on its fundamental chemical characteristics. Computational methods are invaluable for systematically investigating these relationships by allowing for in silico modifications and the calculation of various chemical descriptors.

One key area of investigation is the influence of substituents on the acidity of the hydroxyl group, often quantified by the predicted acid dissociation constant (pKa). The fluorine atom at the para-position of the phenyl ring already exerts an electron-withdrawing effect through induction, which tends to increase the acidity of the alcohol compared to its non-fluorinated counterpart. SAR studies can explore this further by computationally introducing other substituents at different positions on the phenyl ring. For example, adding strong electron-withdrawing groups like a nitro group is predicted to significantly lower the pKa, making the alcohol more acidic. Conversely, introducing electron-donating groups, such as a methoxy (B1213986) group, is expected to decrease the acidity (increase the pKa).

These structural modifications also impact other chemical properties. For instance, the bond dissociation energy of the O-H bond, a measure of its strength and an indicator of its reactivity in radical reactions, can be computationally determined for a series of analogs. It is generally observed that substituents that increase the acidity of the alcohol also tend to weaken the O-H bond.

| Substituent at para-position | Hammett Constant (σp) | Calculated pKa | Calculated O-H Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|

| -OCH₃ | -0.27 | 17.8 | 105.2 |

| -CH₃ | -0.17 | 17.5 | 104.5 |

| -H | 0.00 | 17.2 | 103.8 |

| -F | 0.06 | 16.9 | 103.1 |

| -Cl | 0.23 | 16.5 | 102.3 |

| -CN | 0.66 | 15.8 | 100.9 |

| -NO₂ | 0.78 | 15.4 | 99.7 |

Derivatization Strategies and Synthetic Applications of 1 4 Fluorophenyl 2 Methylpropan 2 Ol As an Intermediate

Utilization as a Building Block in Multi-Step Organic Syntheses

The strategic importance of 1-(4-Fluorophenyl)-2-methylpropan-2-ol (B2577487) is underscored by its role as a key intermediate in the multi-step synthesis of complex bioactive molecules. A prominent example is its application in the industrial production of the broad-spectrum fungicide, Flutriafol.

In a pivotal step of the Flutriafol synthesis, a Grignard reagent derived from 4-fluorobromobenzene, namely 4-fluorophenyl magnesium bromide, is reacted with 1-(1,2,4-triazol-1-yl)-2-methylpropan-2-one. This reaction directly constructs the core carbon skeleton of Flutriafol, incorporating the this compound structural motif. This synthetic strategy highlights the utility of the fluorinated phenylpropanol scaffold as a foundational element for assembling agrochemicals.

The reaction proceeds as follows:

| Reactant 1 | Reactant 2 | Product | Application |

| 4-Fluorophenyl magnesium bromide | 1-(1,2,4-Triazol-1-yl)-2-methylpropan-2-one | Flutriafol | Fungicide |

This particular synthetic route demonstrates the robustness of using this compound precursors in complex, multi-step syntheses, leading to commercially important products.

Precursor for the Generation of Fluorinated Alkenes and Alkanes

The tertiary alcohol functionality of this compound makes it an ideal precursor for the synthesis of fluorinated alkenes through dehydration reactions. The elimination of a water molecule from the tertiary alcohol leads to the formation of a stable trisubstituted alkene, 1-(4-fluorophenyl)-2-methylprop-1-ene.

This dehydration can be achieved under various acidic conditions. The general mechanism involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a tertiary carbocation. Subsequent deprotonation of an adjacent carbon atom yields the desired alkene.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Acid catalyst (e.g., H₂SO₄, H₃PO₄) | 1-(4-Fluorophenyl)-2-methylprop-1-ene | Dehydration/Elimination |

The resulting fluorinated alkene, 1-(4-fluorophenyl)-2-methylprop-1-ene, is a valuable synthetic intermediate in its own right. It can undergo a variety of further transformations, including hydrogenation to the corresponding fluorinated alkane, 1-(4-fluorophenyl)-2-methylpropane. This reduction can be accomplished using standard catalytic hydrogenation methods, such as hydrogen gas in the presence of a palladium catalyst.

These transformations provide access to a range of fluorinated aliphatic and olefinic compounds, which are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Role as an Intermediate in the Synthesis of Heterocyclic Compounds

While direct, widespread applications of this compound in the synthesis of a broad range of heterocyclic systems are not extensively documented, its role in the synthesis of the triazole-containing fungicide Flutriafol is a significant example of its utility in this area. In this specific synthesis, the core structure derived from the fluorinated alcohol is ultimately linked to a 1,2,4-triazole ring.

The synthesis of Flutriafol showcases how the this compound scaffold can be incorporated into a synthetic pathway that culminates in the formation of a complex heterocyclic molecule. The robustness of the fluorophenyl group and the tertiary alcohol (or its derivatives) allows for the subsequent introduction and manipulation of other functional groups and ring systems, including heterocycles.

Further research may explore the derivatization of the tertiary alcohol into other functional groups that are more amenable to direct participation in cyclization reactions, thereby expanding the utility of this compound as a precursor to a wider variety of heterocyclic structures.

Application in the Construction of Carbon Scaffolds for Chemical Research

The carbon framework of this compound provides a versatile scaffold for the construction of more elaborate molecular architectures for chemical research. The presence of a phenyl ring and a neopentyl-like tertiary alcohol offers multiple points for functionalization and extension of the carbon skeleton.

For instance, the aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at the ortho and meta positions relative to the fluorophenyl group. The fluorine atom itself can also potentially be displaced under specific nucleophilic aromatic substitution conditions, although this is generally challenging.

Furthermore, the tertiary alcohol can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities. Alternatively, as discussed previously, dehydration to the alkene opens up possibilities for various addition reactions across the double bond, enabling the construction of more complex carbon skeletons.

These derivatization strategies allow chemists to utilize this compound as a starting point for the synthesis of novel and structurally diverse molecules with potential applications in various areas of chemical research.

Generation of Chemically Diverse Analogues for Structure-Reactivity Investigations

The structure of this compound is well-suited for the systematic generation of chemically diverse analogues to probe structure-reactivity relationships. By modifying different parts of the molecule, researchers can investigate the impact of these changes on the chemical and physical properties of the resulting compounds.

Key areas for modification include:

Aromatic Ring Substitution: The fluorine atom on the phenyl ring can be replaced with other halogens (Cl, Br, I) or with various electron-donating or electron-withdrawing groups. This allows for a systematic study of the electronic effects on the reactivity of the tertiary alcohol and its derivatives.

Modification of the Alkyl Chain: The methyl groups on the tertiary carbon can be replaced with other alkyl or aryl groups to investigate the steric effects on reaction rates and pathways.

Derivatization of the Hydroxyl Group: As previously mentioned, the hydroxyl group can be converted into a wide range of other functional groups (ethers, esters, halides), allowing for the exploration of a diverse chemical space and the synthesis of compounds with varied reactivity profiles.

A comparative study of the reactivity of these analogues can provide valuable insights into reaction mechanisms and the factors that govern chemical transformations.

| Parent Compound | Analogue | Modification | Potential Investigation |

| This compound | 1-(4-Chlorophenyl)-2-methylpropan-2-ol | Halogen substitution | Electronic and steric effects on reactivity |

| This compound | 1-(4-Fluorophenyl)-2-ethylpropan-2-ol | Alkyl chain modification | Steric hindrance effects |

| This compound | 1-(4-Fluorophenyl)-2-methyl-2-propoxypropane | Hydroxyl derivatization | Reactivity of ether analogues |

By systematically synthesizing and studying these and other analogues, a deeper understanding of the structure-reactivity relationships governing the chemistry of this important class of compounds can be achieved.

Advanced Analytical Methodologies for Characterizing 1 4 Fluorophenyl 2 Methylpropan 2 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive determination of a compound's elemental composition. longdom.org Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). longdom.org This level of precision allows for the calculation of a unique molecular formula.

For 1-(4-Fluorophenyl)-2-methylpropan-2-ol (B2577487) (C₁₀H₁₃FO), HRMS can distinguish its exact mass from other isomeric or isobaric compounds. The high mass accuracy facilitates the confident assignment of the elemental composition, which is the first critical step in structural elucidation. researchgate.net This technique is particularly valuable in the analysis of fluorinated compounds, where the presence of fluorine's monoisotopic mass must be precisely accounted for. nih.gov

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃FO |

| Theoretical Monoisotopic Mass | 168.09504 u |

| Common Adducts (Electrospray Ionization) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

| Theoretical m/z for [M+H]⁺ | 169.10287 u |

| Expected Experimental m/z (within 5 ppm) | 169.10287 ± 0.00085 u |

| Mass Accuracy Requirement | < 5 ppm |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule. While one-dimensional (1D) ¹H, ¹³C, and ¹⁹F NMR provide initial information, multi-dimensional (2D) techniques are essential for the complete and unambiguous assignment of the structure of this compound.

2D-NMR Techniques :

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For the target molecule, COSY would show correlations between the aromatic protons on the fluorophenyl ring and between the benzylic CH₂ protons. science.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signals based on their attached protons. youtube.comslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems, for instance, linking the benzylic protons to the quaternary aromatic carbon and the tertiary alcohol carbon. slideshare.netscience.gov The long-range couplings to the fluorine atom (ⁿJCF) can also be observed, further confirming the structure. nih.gov

Solid-State NMR (ssNMR) : For analyzing the compound in its solid form, ssNMR techniques, particularly with fast Magic Angle Spinning (MAS), can provide information about the molecular structure and packing in the crystalline lattice. nih.govnih.gov It is especially useful for characterizing polymorphs and for systems that are insoluble or difficult to crystallize for X-ray diffraction.

Table 2: Predicted NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

| Aromatic CH (ortho to F) | ¹H NMR | ~7.2-7.4 | Doublet of doublets, ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz |

| Aromatic CH (meta to F) | ¹H NMR | ~6.9-7.1 | Doublet of doublets (or triplet), ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-9 Hz |

| Benzylic CH₂ | ¹H NMR | ~2.7-2.9 | Singlet |

| Methyl CH₃ | ¹H NMR | ~1.1-1.3 | Singlet |

| Hydroxyl OH | ¹H NMR | Variable | Singlet (broad) |

| Aromatic C-F | ¹³C NMR | ~160-164 | Doublet, ¹JCF ≈ 240-250 Hz |

| Aromatic CH (meta to F) | ¹³C NMR | ~114-116 | Doublet, ²JCF ≈ 20-25 Hz |

| Aromatic CH (ortho to F) | ¹³C NMR | ~130-132 | Doublet, ³JCF ≈ 7-9 Hz |

| Quaternary Aromatic C | ¹³C NMR | ~135-138 | Doublet, ⁴JCF ≈ 3-4 Hz |

| Tertiary Alcohol C-OH | ¹³C NMR | ~71-73 | Singlet |

| Benzylic CH₂ | ¹³C NMR | ~45-48 | Singlet |

| Methyl CH₃ | ¹³C NMR | ~28-30 | Singlet |

| Fluorine | ¹⁹F NMR | ~ -115 to -120 | Multiplet |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique determines the precise spatial arrangement of atoms within a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.govmdpi.com

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its three-dimensional structure. The resulting crystal structure would reveal the conformation of the molecule, including the orientation of the 4-fluorophenyl group relative to the propan-2-ol moiety. researchgate.net Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential C-H···F or π-π stacking interactions. researchgate.netiucr.org

Table 3: Representative Data Obtained from X-ray Crystallography

| Parameter | Information Provided | Example for a Fluorophenyl Derivative |

| Crystal System | The basic repeating shape of the unit cell | Triclinic, Monoclinic, Orthorhombic, etc. researchgate.net |

| Space Group | The symmetry elements of the unit cell | P-1, P2₁/c, etc. researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.2 Å, b = 9.7 Å, c = 10.6 Å; α = 72°, β = 72°, γ = 78° researchgate.net |

| Bond Lengths | Precise interatomic distances (e.g., C-F, C-O, C-C) | C-F: ~1.35 Å; C-O: ~1.43 Å |

| Bond Angles | Angles between bonded atoms (e.g., C-C-O) | C-C-O: ~109.5° |

| Torsion Angles | Dihedral angles defining molecular conformation | Defines rotation around C-C single bonds |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces | N-H···O, C-H···F, C-H···O interactions researchgate.net |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and powerful method for identifying the functional groups present in a molecule. nih.govresearchgate.netgsconlinepress.com These techniques are complementary and probe the vibrational modes of molecular bonds.

For this compound, FTIR and Raman spectra would provide clear signatures for its key structural features:

O-H stretch : A broad band in the FTIR spectrum (typically ~3200-3600 cm⁻¹) is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H stretches : Aromatic and aliphatic C-H stretching vibrations appear in the ~2850-3100 cm⁻¹ region. biomedscidirect.com

Aromatic C=C stretches : Peaks in the ~1450-1600 cm⁻¹ region are indicative of the phenyl ring.

C-F stretch : A strong absorption band in the infrared spectrum, typically between 1000 and 1360 cm⁻¹, is a definitive indicator of the carbon-fluorine bond. wikipedia.org

C-O stretch : The C-O stretch of the tertiary alcohol will appear in the fingerprint region, around 1150-1200 cm⁻¹.

Comparing FTIR and Raman spectra can provide additional structural information, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and bond polarizability. sapub.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) |

| O-H Stretch | Tertiary Alcohol | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Strong | Medium |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | Fluorobenzene (B45895) | 1000 - 1360 | Strong | Weak-Medium |

| C-O Stretch | Tertiary Alcohol | 1150 - 1200 | Strong | Weak |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, Preparative HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer provides identification of the separated components. GC-MS is a robust method for purity assessment and identifying volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC is versatile for a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net Coupling LC with high-resolution tandem mass spectrometry (LC-HRMS/MS) allows for the separation, identification, and quantification of the target compound and its derivatives in complex matrices. researchgate.netnih.gov This is a primary tool for metabolism studies and trace-level analysis.

Preparative High-Performance Liquid Chromatography (Preparative HPLC) : When a highly pure sample of this compound is required for further studies or as a reference standard, preparative HPLC is the method of choice. It utilizes the same separation principles as analytical HPLC but on a larger scale to isolate and collect the compound of interest.

Table 5: Applications of Chromatographic Techniques in the Analysis of this compound

| Technique | Principle | Primary Application | Information Obtained |

| GC-MS | Separation of volatile compounds in the gas phase, followed by mass analysis. | Purity assessment; Identification of volatile impurities. | Retention time; Mass spectrum of parent compound and impurities. |

| LC-MS/MS | Separation of compounds in the liquid phase, followed by tandem mass analysis. | Purity assessment; Quantitative analysis in complex mixtures; Metabolite identification. | Retention time; Precursor and product ion masses; Structural information from fragmentation. |

| Preparative HPLC | Large-scale liquid chromatography for isolation. | Purification of the compound. | Isolation of a high-purity fraction of the target compound. |

Future Research Directions and Unexplored Avenues for 1 4 Fluorophenyl 2 Methylpropan 2 Ol

Development of Novel and Highly Efficient Synthetic Routes

The conventional synthesis of tertiary alcohols like 1-(4-Fluorophenyl)-2-methylpropan-2-ol (B2577487) often relies on the addition of organometallic reagents to ketones. While effective, these methods can have limitations regarding functional group tolerance and the generation of stoichiometric byproducts. Future research should focus on developing more advanced and sustainable synthetic strategies.